molecular formula C15H14O3 B8640596 m-Phenoxybenzyl acetate CAS No. 50789-44-1

m-Phenoxybenzyl acetate

Cat. No. B8640596
CAS RN: 50789-44-1
M. Wt: 242.27 g/mol
InChI Key: XPHQNMNGUGOWGU-UHFFFAOYSA-N
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Patent
US04709081

Procedure details

10.35 g. (0.11 mole) of phenol, 6.15 g. (0.11 mole) of potassium hydroxide and 35 cm3. of xylene are weighed together. The water is azeotropically distilled with stirring and boiling. 5 cm3. of pyridine and 0.5 g. of copper(I) chloride are added then 22.91 g. (0.1 mole) of 3-bromobenzyl acetate are dropped into the reaction mixture during 15 minutes with stirring and boiling. The reaction mixture is boiled with stirring for an additional three hours. After cooling the reaction mixture is filtered off and the filtrate washed with a mixture of 25 cm3. of 15% sodium chloride solution and 2 cm3. of 40% sodium hydroxide solution. The organic phase is evaporated in vacuo. The residue is distilled in vacuo and so 18.65 g. of 3-phenoxybenzyl acetate are obtained. Boiling point 142°-145° C./53.2 Pa, nD20 : 1.5621, yield 77%.
Quantity
0.11 mol
Type
reactant
Reaction Step One
Quantity
0.11 mol
Type
reactant
Reaction Step Two
Quantity
0.1 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-].[K+].[C:10]([O:13][CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[C:17](Br)[CH:16]=1)(=[O:12])[CH3:11]>C1(C)C(C)=CC=CC=1>[C:10]([O:13][CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[C:17]([O:7][C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[CH:16]=1)(=[O:12])[CH3:11] |f:1.2|

Inputs

Step One
Name
Quantity
0.11 mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Two
Name
Quantity
0.11 mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0.1 mol
Type
reactant
Smiles
C(C)(=O)OCC1=CC(=CC=C1)Br
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The water is azeotropically distilled
ADDITION
Type
ADDITION
Details
of copper(I) chloride are added
STIRRING
Type
STIRRING
Details
with stirring
STIRRING
Type
STIRRING
Details
with stirring for an additional three hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction mixture
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
the filtrate washed with a mixture of 25 cm3
CUSTOM
Type
CUSTOM
Details
The organic phase is evaporated in vacuo
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled in vacuo and so 18.65 g

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCC1=CC(=CC=C1)OC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.